molecular formula C7H13ClF3NO B2670264 [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride CAS No. 2361643-96-9

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B2670264
CAS No.: 2361643-96-9
M. Wt: 219.63
InChI Key: PBJWMKDANOIVPC-UHFFFAOYSA-N
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Description

Discovery and Development Trajectory

The synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride builds upon centuries of advancements in fluorine chemistry. Early organofluorine compounds, such as methyl fluoride synthesized by Dumas in 1835, laid the groundwork for halogen-exchange techniques. By the mid-20th century, the demand for thermally stable and chemically inert materials during World War II accelerated the development of fluorinated polymers and small molecules.

The compound’s trifluoromethyl group likely originated from Swarts’ reaction, a method developed in 1898 for converting chlorocarbons to fluorocarbons using antimony trifluoride. Modern synthesis routes for analogous compounds involve:

  • Halogen exchange : Substitution of chlorine with fluorine using potassium fluoride.
  • Reductive amination : Introduction of the methanamine group via catalytic hydrogenation.
Key Historical Milestones in Fluorination
1835: First synthesis of methyl fluoride
1898: Swarts’ reaction for CF$$_3$$ groups
1930s: Industrial fluoropolymer synthesis
2020s: Advances in oxane-functionalized fluorocompounds

These methods underscore the compound’s lineage in both academic and industrial fluorination research.

Position within Modern Organofluorine Chemistry

Trifluoromethyl groups are prized for their electron-withdrawing properties and metabolic stability, making them ubiquitous in pharmaceuticals, agrochemicals, and materials science. The oxane ring in this compound introduces conformational rigidity, enhancing its suitability as a building block for:

  • Catalysts : Fluorinated amines serve as ligands in asymmetric synthesis.
  • Bioactive molecules : The trifluoromethyl group improves blood-brain barrier penetration in neuroactive compounds.
  • Polymer precursors : Oxane derivatives contribute to heat-resistant materials.

Compared to simpler trifluoromethylated amines, this compound’s oxane scaffold offers steric control, enabling precise molecular interactions in drug design.

Nomenclature Evolution and Classification Systems

The IUPAC name this compound reflects systematic conventions:

  • Oxan-4-yl : A tetrahydropyran ring with substituents at the 4-position.
  • Trifluoromethyl : A $$-CF_3$$ group attached to the oxane.
  • Methanamine : A primary amine ($$-\text{CH}2\text{NH}2$$) bound to the scaffold.
  • Hydrochloride : Indicates the amine’s salt form with hydrochloric acid.

Historically, such compounds were classified as “fluorinated cyclic amines” or “heterocyclic fluorocarbons.” Modern taxonomy emphasizes functional groups and ring systems, aligning with databases like PubChem.

Nomenclature Comparison
1950s : “Tetrahydropyranyl trifluoromethylamine”
2020s : [4-(trifluoromethyl)oxan-4-yl]methanamine

Historical Significance in Trifluoromethylated Compound Development

The integration of trifluoromethyl groups into heterocycles marks a pivotal shift in medicinal and materials chemistry. Early trifluoromethylated aromatics, like those synthesized via the Schiemann reaction (1927), demonstrated the $$-CF3$$ group’s ability to modulate electronic effects. This compound extends this legacy by merging the $$-CF3$$ moiety with a saturated oxygen heterocycle, a combination first explored in the 1980s for anticonvulsant drug candidates.

Impact of Trifluoromethylated Compounds
1920s–1940s : Fluoropolymers for military use
1960s–1980s : Fluorinated pharmaceuticals (e.g., fluoxetine)
2000s–2020s : Heterocyclic fluorocompounds for targeted therapies

This compound’s development exemplifies the iterative innovation characteristic of organofluorine chemistry, bridging historical techniques with contemporary synthetic challenges.

Properties

IUPAC Name

[4-(trifluoromethyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-11)1-3-12-4-2-6;/h1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJWMKDANOIVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride typically involves the trifluoromethylation of oxane derivatives. One common method includes the reaction of oxane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxane compounds .

Scientific Research Applications

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Oxane Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features Reference
[4-(Trifluoromethyl)oxan-4-yl]methanamine hydrochloride C₁₄H₁₉ClF₃NO 309.76 -CF₃ at 4-position High lipophilicity; potential CNS activity due to CF₃ group
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride C₈H₁₈ClNO₂ 195.69 -CH₂OCH₃ at 4-position Reduced electronegativity; improved aqueous solubility
[4-(Difluoromethyl)oxan-4-yl]methanamine hydrochloride C₇H₁₃ClF₂NO 195.64 -CHF₂ at 4-position Lower lipophilicity than CF₃ analog; potential for reduced metabolic stability

Positional Isomerism of Trifluoromethyl Group

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features Reference
This compound (para-CF₃) C₁₄H₁₉ClF₃NO 309.76 -CF₃ on para-position Optimal steric bulk for receptor binding; high thermal stability
[4-(2-Trifluoromethylphenyl)oxan-4-yl]methanamine hydrochloride C₁₃H₁₇ClF₃NO 295.73 -CF₃ on ortho-position Increased steric hindrance; reduced membrane permeability
[4-(3-Trifluoromethylphenyl)oxan-4-yl]methanamine hydrochloride C₁₃H₁₇ClF₃NO 295.73 -CF₃ on meta-position Balanced lipophilicity and solubility; intermediate metabolic stability

Heterocyclic Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Features Reference
This compound (phenyl-based) C₁₄H₁₉ClF₃NO 309.76 Benzene ring Strong π-π interactions; stable under physiological conditions
[(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride] C₇H₈ClF₃N₂ 236.60 Pyridine ring Enhanced hydrogen bonding; potential for improved target selectivity

Key Research Findings and Implications

Lipophilicity and Bioavailability :

  • The trifluoromethyl group in the target compound increases logP (calculated ~2.5), enhancing blood-brain barrier penetration compared to methoxymethyl (logP ~1.2) and difluoromethyl (logP ~1.8) analogs .
  • Ortho-substituted CF₃ analogs exhibit reduced solubility due to steric effects, while meta-substituted derivatives balance solubility and potency .

Metabolic Stability :

  • The CF₃ group resists oxidative metabolism, extending half-life compared to CHF₂ or CH₂OCH₃ variants .

Pharmacological Potential: Pyridine-based analogs (e.g., [(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride]) show promise in targeting enzymes like kinases due to nitrogen’s electron-withdrawing effects .

Biological Activity

Overview

[4-(Trifluoromethyl)oxan-4-yl]methanamine hydrochloride is a compound characterized by its trifluoromethyl group, which enhances its chemical properties and biological activities. This compound has been investigated for various biological applications, including enzyme inhibition and potential therapeutic effects.

The compound's structure includes a trifluoromethyl group attached to an oxan-4-yl moiety, which contributes to its unique reactivity and interaction with biological targets.

Property Description
IUPAC Name [4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride
Molecular Formula C14H18F3ClN
Molecular Weight 295.75 g/mol
CAS Number 1380300-85-5

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing the compound to modulate biological pathways effectively. This interaction can lead to enzyme inhibition or receptor activation, contributing to its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be beneficial in therapeutic contexts.
  • Receptor Binding : Its unique structure allows for effective binding to various receptors, potentially influencing physiological responses.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity through modulation of specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer cell proliferation, suggesting potential as an anticancer agent.
  • Receptor Interaction Study : Another research effort focused on the binding affinity of the compound to various receptors, revealing significant interactions that could lead to therapeutic applications in treating neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound Biological Activity Unique Features
(4-(Trifluoromethyl)phenyl)methanamineModerate enzyme inhibitionLacks oxan structure
4-(Trifluoromethyl)benzylamineLimited receptor bindingSimpler structure without oxan moiety

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride to improve yield and purity?

  • Methodological Answer :

  • Reagent Selection : Use trifluoromethyl-containing precursors (e.g., 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride analogs) to ensure structural fidelity .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions involving the oxane ring .
  • Catalysis : Transition metal catalysts (e.g., Pd or Cu) may improve coupling efficiency in multi-step syntheses .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of the trifluoromethyl group .
  • Purity Monitoring : Track reaction progress via TLC or inline HPLC to isolate intermediates .

Q. What are the key challenges in purifying this compound, and what methodologies address them?

  • Methodological Answer :

  • Hydroscopicity : The hydrochloride salt is hygroscopic; use anhydrous ethanol or acetone for recrystallization .
  • Byproduct Removal : Ion-exchange chromatography (e.g., Dowex® resins) effectively separates unreacted amines or trifluoromethyl intermediates .
  • Salt Formation : Adjust pH during hydrochloride precipitation (pH 4–5) to avoid co-precipitation of impurities .
  • Crystallization Solvents : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals with minimal solvent retention .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign oxane ring protons (δ 3.5–4.5 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartets) .
  • ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ -60 to -70 ppm) .
  • HPLC-PDA : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ (e.g., m/z 218.1 for C₇H₁₂F₃NO·HCl) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate its configuration?

  • Methodological Answer :

  • Stereochemical Impact : The oxane ring’s chair conformation and trifluoromethyl group orientation affect receptor binding (e.g., serotonin or dopamine receptors) .
  • Chiral Resolution : Use chiral HPLC (Chiralpak® AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu Kα radiation) .
  • Circular Dichroism : Correlate optical activity with enantiomeric excess (ee > 95%) .

Q. What strategies are employed to evaluate the biological activity of this compound in receptor binding studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Radioligand Binding : Compete with [³H]serotonin in HEK-293 cells expressing 5-HT₃ receptors (IC₅₀ determination) .
  • Functional Assays : Measure cAMP inhibition in GPCR-coupled systems (e.g., CHO-K1 cells) .
  • SAR Studies : Modify the oxane ring’s substituents (e.g., replacing trifluoromethyl with methyl) to map pharmacophore regions .
  • Toxicity Screening : Assess cytotoxicity in HepG2 cells via MTT assay (IC₅₀ > 100 µM indicates low toxicity) .

Q. How can computational chemistry models predict the reactivity and interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxane ring .
  • Molecular Docking : Simulate binding poses with serotonin receptors (PDB ID: 4IB4) using AutoDock Vina .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for trifluoromethyl) with logP and pKa .
  • MD Simulations : Analyze stability in lipid bilayers (e.g., CHARMM force field) to predict blood-brain barrier permeability .

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